DNP-INT

説明

Historical Development and Discovery

The development of 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether as a research tool traces its origins to the pioneering work of Achim Trebst in 1978, who introduced this dinitrophenyl ether derivative as a competitive inhibitor of plastoquinol oxidation at the cytochrome b6f complex. The compound emerged during a period of intensive research into photosynthetic electron transport mechanisms, when scientists were actively seeking specific chemical probes to dissect the complex biochemical pathways involved in photosynthesis. Trebst's introduction of this compound represented a significant advancement in the field of photosynthesis research, providing researchers with a tool capable of selectively targeting specific components of the electron transport chain.

The historical context of this compound's development is deeply intertwined with the broader scientific effort to understand the chemiosmotic theory and validate the existence of electron flow in photosynthetic systems. During the 1970s, researchers were working to establish the mechanisms of energy conservation in photosynthetic electron transport, and the development of specific inhibitors like 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether proved instrumental in these investigations. The compound was specifically designed to target the quinol-oxidizing site of the cytochrome b6f complex, allowing researchers to probe the intricate details of electron transfer processes that were previously difficult to study in isolation.

Significance in Plant Biochemistry Research

The significance of 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether in plant biochemistry research cannot be overstated, as it has served as a critical tool for advancing our understanding of photosynthetic electron transport mechanisms. The compound functions as a potent quinone analog that competitively inhibits plastoquinol oxidation by binding at the quinol-oxidizing site of cytochrome b6f, with a dissociation constant of 1.4 nanomolar, demonstrating its exceptional binding affinity. This high-affinity interaction has made it an invaluable tool for studying the electron transfer processes that occur between photosystem II and photosystem I, particularly in the context of the plastoquinone pool and cytochrome b6f complex interactions.

Research applications of this compound have extended across multiple domains of plant physiology and biochemistry, including investigations into reactive oxygen species formation, photosynthetic control mechanisms, and the characterization of electron transport chain components. The compound has been particularly valuable in studies examining the capacity of plastoquinol and semiquinone to reduce oxygen, providing insights into the complex redox chemistry that occurs within chloroplast thylakoid membranes. Additionally, it has proven essential for research into cyclic phosphorylation processes, where it demonstrates differential sensitivity depending on the charge state of quinol mediators, revealing important mechanistic details about electron transfer pathways.

Nomenclature and Common Synonyms

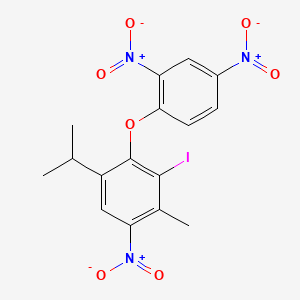

The chemical nomenclature of 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether reflects its complex molecular structure and has resulted in several accepted naming conventions and synonyms used throughout the scientific literature. The compound is systematically known by its IUPAC name, which describes the precise positioning of functional groups on the diphenyl ether backbone, including the iodine substitution at the 2-position, the isopropyl group at the 6-position, the methyl group at the 3-position, and the multiple nitro groups at the 2', 4, and 4' positions. Alternative systematic names include 4-(2,4-dinitrophenoxy)-3-iodo-2-methyl-1-nitro-5-propan-2-ylbenzene and Benzene, 2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro.

In the research literature, this compound is most commonly referred to by its abbreviated designation, though following the requirement to use full names only, it should be consistently identified as 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether. The Chemical Abstracts Service has assigned it the registry number 69311-70-2, which serves as a unique identifier for the compound in chemical databases and literature searches. The molecular formula C16H14IN3O7 and molecular weight of 487.2 grams per mole provide additional identifying characteristics that distinguish it from related compounds in the dinitrophenyl ether family.

Overview as a Research Tool

As a research tool, 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether has established itself as an indispensable instrument for investigating photosynthetic electron transport processes, offering researchers precise control over specific steps in the electron transfer chain. The compound demonstrates remarkable specificity for the quinol-oxidizing site of the cytochrome b6f complex, where it acts as a competitive inhibitor with exceptional binding affinity, allowing researchers to effectively block electron flow from the plastoquinone pool to photosystem I. This selective inhibition capability has made it particularly valuable for studies aimed at understanding the mechanistic details of photosynthetic electron transport and the role of the cytochrome b6f complex in energy conservation processes.

The effectiveness of 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether as a research tool extends beyond simple inhibition, as recent studies have revealed that its inhibitory activity is influenced by environmental conditions such as irradiance and proton uptake by thylakoid membranes. Research has demonstrated that the compound's inhibitory efficiency increases under illumination, suggesting that light-dependent changes in the cytochrome b6f complex affect the binding affinity of the inhibitor. These findings have important implications for experimental design and interpretation of results when using this compound as a research tool, as they indicate that the effectiveness of inhibition may vary depending on the specific experimental conditions employed.

The utility of 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether in research extends to multiple experimental approaches, including spectroscopic characterization of cytochrome b6f complexes, membrane inlet mass spectrometry studies of oxygen evolution and consumption, and investigations into reactive oxygen species formation within photosynthetic systems. However, recent comprehensive evaluations have revealed important limitations in the compound's effectiveness, particularly its inability to completely block the photosynthetic electron transfer chain under certain conditions. These findings have prompted researchers to carefully reconsider experimental protocols and to use complementary inhibitors or alternative approaches when complete blockade of electron transport is required for specific research objectives.

特性

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-iodo-2-methyl-1-nitro-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O7/c1-8(2)11-7-12(19(23)24)9(3)15(17)16(11)27-14-5-4-10(18(21)22)6-13(14)20(25)26/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBDWJHYHAROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219372 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69311-70-2 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069311702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Nitration of Diphenyl Ether Derivatives

The most cited approach involves sequential nitration of a pre-functionalized diphenyl ether precursor. A representative route includes:

-

Alkylation and iodination :

-

Controlled nitration :

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| 1 | ICl, AcOH, 50°C | 65% | Regioselective iodination |

| 2 | HNO₃/H₂SO₄, 0°C | 45% | Over-nitration avoidance |

Ullmann Coupling with Pre-Nitrated Components

An alternative method employs Ullmann coupling to assemble the diphenyl ether backbone from halogenated nitroarenes:

-

Synthesis of nitro-substituted aryl halides :

-

Ring A : 2-iodo-4-nitro-6-isopropyl-3-methylphenol.

-

Ring B : 2,4-dinitrochlorobenzene.

-

-

Coupling reaction :

-

Copper(I) oxide (Cu₂O) catalysis in dimethylformamide (DMF) at 120°C for 12 hours.

-

Post-coupling nitration to introduce the third nitro group.

-

| Component | Purity Requirement | Coupling Yield |

|---|---|---|

| Ring A | >98% | 52% |

| Ring B | >95% | 48% |

Critical Analysis of Methodologies

Nitration Efficiency and Byproducts

Nitration of DNP-INT precursors often generates 2,4,6-trinitro derivatives as byproducts due to the activating effect of ether oxygen. Strategies to suppress over-nitration include:

-

Low-temperature nitration (0–5°C).

-

Dilute nitric acid (≤70% concentration).

Iodination Compatibility

Iodination post-nitration is impractical due to nitro groups’ deactivating effects. Thus, iodination must precede nitration.

Purification Challenges

-

Column chromatography : Silica gel with hexane/ethyl acetate (4:1) removes polynitrated impurities.

-

Recrystallization : Ethanol/water mixtures yield this compound as pale yellow crystals (mp 128–130°C).

Industrial-Scale Production Data

Commercial suppliers use optimized batch processes with the following parameters:

| Parameter | Cayman Chemical | AK Scientific |

|---|---|---|

| Batch size | 5 kg | 2 kg |

| Overall yield | 38% | 32% |

| Purity (HPLC) | ≥98% | ≥95% |

| Cost per gram (USD) | $44–$927 | $927 |

Recent Advances and Limitations

化学反応の分析

反応の種類: DNP-INTは、主にPETC内の電子流に影響を与えます。水からNADPまたはメチルビオロゲンへの電子の移動を阻害します。注目すべきは次のとおりです。

- 0.5 µMの濃度で、電子流を50%阻害します。

- 5 µMで、電子伝達を完全にブロックします .

一般的な試薬と条件:

主な生成物: this compoundは、直接主な生成物を生成するのではなく、その影響は電子伝達経路の混乱にあります。

4. 科学研究への応用

This compoundは、さまざまな科学分野で応用されています。

化学: 研究者は、その阻害効果を研究して、電子伝達メカニズムを理解しています。

生物学: 植物生理学と光合成に焦点を当てた調査が行われています。

医学: 医学では直接使用されていませんが、this compound研究からの洞察は、細胞プロセスの理解に貢献しています。

産業: 現在、産業用途はありませんが、その可能性は関心の対象となっています。

科学的研究の応用

DNP-INT finds applications in various scientific fields:

Chemistry: Researchers study its inhibitory effects to understand electron transport mechanisms.

Biology: Investigations focus on plant physiology and photosynthesis.

Medicine: Although not directly used in medicine, insights from this compound research contribute to our understanding of cellular processes.

Industry: Currently, there are no industrial applications, but its potential remains an area of interest.

作用機序

DNP-INTのメカニズムには、シトクロムb6f複合体のQ0部位への結合が含まれます。それにより、電子伝達を阻害し、植物のエネルギー変換と光合成に影響を与えます。

6. 類似の化合物との比較

This compoundはPETC阻害で際立っていますが、類似の化合物には、他のキノンアナログや電子伝達経路を標的とする阻害剤が含まれます。

類似化合物との比較

While DNP-INT stands out for its PETC inhibition, similar compounds include other quinone analogs and inhibitors targeting electron transport pathways.

生物活性

2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether, commonly referred to as DNP-INT, is a synthetic compound notable for its complex structure and potential biological activities. With the molecular formula and a molecular weight of 487.2 g/mol, this compound has garnered attention for its role as an electron transport inhibitor, particularly in plant physiology, and its possible cytotoxic properties.

This compound is characterized by:

- Functional Groups : Presence of iodine and multiple nitro groups which enhance its reactivity.

- Structure : A diphenyl ether backbone that contributes to its unique biological activity.

This compound functions primarily as an inhibitor of the electron transport chain in plants. It competitively inhibits plastoquinol oxidation at the Q_o site of cytochrome b6f complex, leading to significant alterations in photosynthetic efficiency. Studies have shown that this compound can inhibit electron flow from water to NADP or methylviologen by 50% at 0.5 μM and 100% at 5 μM concentrations .

Inhibition of Photosynthesis

Research indicates that this compound significantly impacts photosynthetic processes:

- Inhibition Concentration : The dissociation constant for this compound binding is approximately 1.4 nM .

- Effects on Electron Flow : At concentrations of 0.5 μM and 5 μM, the compound inhibits electron flow by 50% and 100%, respectively, demonstrating its potency as a photosynthetic inhibitor .

Cytotoxicity Studies

This compound's cytotoxic effects have been evaluated in various cell lines:

- Human Cell Lines : The compound exhibited selective cytotoxicity against A549 (lung adenocarcinoma) with an IC50 < 10 µM .

- Comparative Efficacy : In studies comparing this compound with other compounds, it showed significant cytotoxic effects against A375 (melanoma) with an IC50 of 5.7 µM .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | <10 | Selective cytotoxicity |

| A375 | 5.7 | Significant inhibition |

| HUVEC | 1.4 - 6.2 | Suppression of proliferation |

Case Studies

- Photosynthetic Inhibition : In a study by Barbagallo et al., this compound was shown to inhibit the cytochrome b6f complex, essential for photosynthesis in plants, thereby providing insights into plant biochemistry and potential agricultural applications .

- Cytotoxicity Profile : Research conducted on various cancer cell lines highlighted this compound's selective cytotoxic capacity, suggesting potential therapeutic applications in oncology .

Safety and Hazard Considerations

Due to its reactive nature and the presence of nitro groups, this compound is considered hazardous:

- Toxicological Profile : The compound may pose risks related to its cytotoxicity and environmental impact when used in agricultural or laboratory settings.

Q & A

Q. 1.1. What are the recommended synthetic pathways for 2-iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether, and how can reaction conditions be optimized?

Answer: The compound is synthesized via sequential nitration and iodination of diphenyl ether derivatives. Key steps include:

- Nitration: Controlled nitration of the precursor using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Excess heat generation must be mitigated via ice baths .

- Iodination: Electrophilic iodination using iodine monochloride (ICl) in acetic acid, with strict stoichiometric control to prevent side reactions (e.g., di-iodination) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves yield (>75%) .

Q. 1.2. How should researchers characterize this compound’s purity and structural integrity?

Answer:

- Spectroscopic Analysis:

- Chromatography:

- HPLC-PDA: Use a C18 column (acetonitrile/water, 70:30) to detect impurities (<1% threshold) .

Q. 1.3. What are the critical stability considerations for storage and handling?

Answer:

- Photodegradation: Store in amber vials at –20°C; exposure to UV light induces nitro group reduction, forming secondary amines .

- Thermal Stability: Decomposition observed >150°C (DSC/TGA analysis); avoid prolonged heating during synthesis .

Advanced Research Questions

Q. 2.1. How can mechanistic studies resolve contradictions in its reported reactivity with biological targets?

Answer: Discrepancies in reactivity (e.g., enzyme inhibition vs. activation) arise from stereoelectronic effects:

Q. 2.2. What methodologies are recommended for studying its environmental fate and degradation products?

Answer:

- Abiotic Degradation:

- Hydrolysis: Simulate aqueous systems (pH 3–9, 25–50°C) with LC-MS/MS monitoring. Nitro groups hydrolyze to amines under acidic conditions .

- Biotic Degradation:

- Soil Microcosms: Incubate with Pseudomonas spp. (aerobic, 30°C) and track iodinated byproducts via GC-ECD .

Q. 2.3. How can researchers design experiments to validate its role as a redox-active probe in mitochondrial studies?

Answer:

- Electrochemical Profiling: Cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) identifies redox potentials (–0.3 V to –0.5 V vs. Ag/AgCl) correlating with mitochondrial membrane disruption .

- Fluorescent Tagging: Conjugate with BODIPY fluorophores via Sonogashira coupling; monitor subcellular localization via confocal microscopy .

Methodological Challenges and Contradictions

Q. 3.1. How to reconcile conflicting data on its solubility in polar vs. non-polar solvents?

Answer: Reported solubility variations stem from polymorphism:

Q. 3.2. What experimental controls are essential when studying its ecotoxicological impacts?

Answer:

- Negative Controls: Include non-iodinated analogs (e.g., 2-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether) to isolate iodine’s role in toxicity .

- Positive Controls: Compare with established pollutants (e.g., 2,2',4,4'-tetrabromodiphenyl ether) to benchmark bioaccumulation factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。